2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-heptylacetamide
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Overview
Description
The compound “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-heptylacetamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom . Attached to the pyridine ring is a heptylacetamide group, which consists of a seven-carbon chain (heptyl) attached to an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, as a part of the compound, is planar because of the sp2 hybridization of its atoms . The trifluoromethyl group is electron-withdrawing, which would affect the electron density and reactivity of the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridine ring is susceptible to electrophilic aromatic substitution reactions . The trifluoromethyl group is generally stable under a variety of conditions, but can undergo reactions under certain circumstances .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which would affect its solubility in various solvents .Scientific Research Applications
Preparation and Use in Antiasthma Agents
Medwid et al. (1990) explored the preparation of triazolo[1,5-c]pyrimidines, which are potential antiasthma agents. The compounds, including those with a 5-[3-(trifluoromethyl)phenyl]-2-amino structure, were active as mediator release inhibitors and were prepared through a series of chemical reactions involving chloropyrimidine and hydrazinopyrimidine. The most active compounds were selected for further pharmacological study (Medwid et al., 1990).
Applications in Pharmaceuticals and Agrochemicals
Li Zheng-xiong (2004) summarized the synthesis methods for 2-chloro-5-trifluromethyl pyridine and its applications as intermediates in pharmaceuticals, agrochemicals, and biochemicals, particularly in herbicides. This research provided insights into the current study situation and development trends (Li Zheng-xiong, 2004).
Oxidation Reactivity Channels
Pailloux et al. (2007) described the synthetic routes to 2-(pyridin-2-yl)-N,N-diphenylacetamide and related compounds, along with their chemical oxidation. The oxidation generated various products, characterized by spectroscopic methods and X-ray crystallography, demonstrating their potential in diverse chemical applications (Pailloux et al., 2007).
Synthesis of Novel Derivatives
Mobinikhaledi et al. (2009) synthesized novel 5-(Arylidene)-2-imino-3(pyridin-2-yl)thiazolidin-4-one derivatives. These compounds were identified using NMR spectroscopy and elemental analyses, indicating their potential for various scientific applications (Mobinikhaledi et al., 2009).
Fluorescent Probes for Mercury Ion
Shao et al. (2011) reported the synthesis of imidazo[1,2-a]pyridine derivatives, including a compound that acted as an efficient fluorescent probe for mercury ions. This research highlights the application of such compounds in environmental monitoring and detection (Shao et al., 2011).
Synthesis of Trifluoromethylated Pyrazolo[4,3-c]pyridines
Tyvorskii et al. (2001) prepared 5-alkyl-4-amino-2-(trifluoromethyl)pyridines, leading to trifluoromethylated 1H-pyrazolo[4,3-c]pyridines. This study provides insights into the synthesis of pyridines with specific properties for various applications (Tyvorskii et al., 2001).
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine structures have been used in the agrochemical and pharmaceutical industries . They are often involved in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that tfmp derivatives have a significant impact on various biochemical pathways due to their unique physicochemical properties .
Pharmacokinetics
The physicochemical properties of the compound, such as its predicted boiling point of 2457±350 °C and density of 1429±006 g/cm3 , may influence its pharmacokinetic properties.
Result of Action
It is known that tfmp derivatives have a significant impact on various biological activities due to their unique physicochemical properties .
Action Environment
It is known that the physicochemical properties of the compound, such as its predicted boiling point and density , may influence its stability and efficacy in different environments.
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended applications. If it’s intended to be a drug, future research could focus on studying its pharmacological effects and optimizing its properties for therapeutic use . If it’s intended to be a reagent in a chemical reaction, future research could focus on exploring its reactivity and developing new synthetic applications .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-heptylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClF3N2O/c1-2-3-4-5-6-7-20-14(22)9-13-12(16)8-11(10-21-13)15(17,18)19/h8,10H,2-7,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVUXJGJBIHNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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